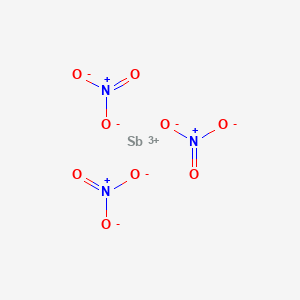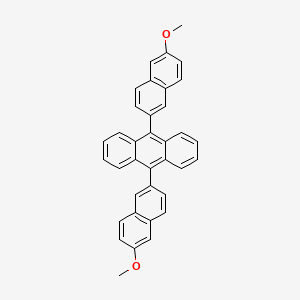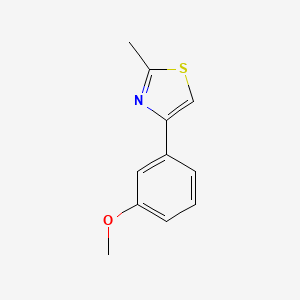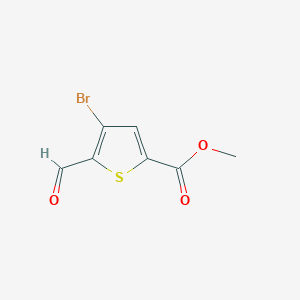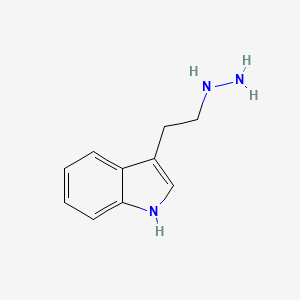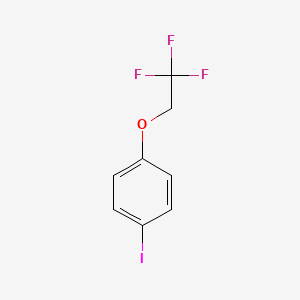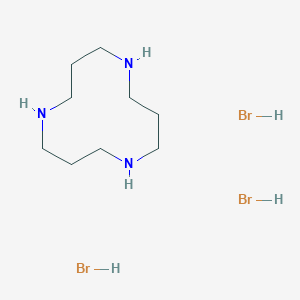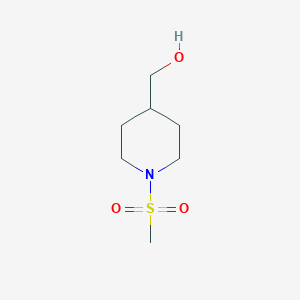![molecular formula C14H21BO4 B1611955 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 936250-15-6](/img/structure/B1611955.png)
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
説明
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, also known as MMD, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Molecular Interaction Studies
The synthesis of various boronic acid derivatives, including those structurally similar to 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has been pivotal in understanding their inhibitory activity against specific enzymes such as serine proteases. Notably, these compounds exhibit intriguing coordination behavior in both solid states and solution, offering insights into their potential biochemical applications (Spencer et al., 2002).
Advanced Polymer Synthesis
In polymer science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the utility of boronic ester derivatives in creating polymers with narrow molecular weight distribution and significant regioregularity. This method highlights the role of boronic esters in facilitating controlled polymerization processes, leading to materials with defined structural and electronic properties (Yokozawa et al., 2011).
Energy Storage and Electrochemistry
Research on phenyl tris-2-methoxydiethoxy silane as an additive to electrolytes in lithium-ion batteries underscores the importance of boronic esters in enhancing the performance and safety of energy storage systems. These compounds contribute to the suppression of co-intercalation phenomena and the formation of protective layers on electrode surfaces, thereby improving battery efficiency and longevity (Xia et al., 2008).
Novel Material Development for Sensing Applications
The development of new materials for sensing applications, such as the synthesis of 4-substituted pyrene derivatives for H2O2 detection in living cells, showcases the versatility of boronic esters in creating sensitive and selective probes. These materials' fluorescent properties offer promising tools for biological and chemical sensing, with potential implications for medical diagnostics and environmental monitoring (Nie et al., 2020).
Electrochemical Properties of Organoboron Compounds
The electrochemical study of sulfur-containing organoboron compounds reveals the β-effect of organoborate, showcasing the lower oxidation potentials of these materials compared to their organoborane counterparts. This research paves the way for the development of novel electrochemical sensors and catalysts based on boronic ester derivatives, offering enhanced selectivity and efficiency in various chemical reactions (Tanigawa et al., 2016).
特性
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTQPLRLWRNVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592128 | |
| Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
CAS RN |
936250-15-6 | |
| Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

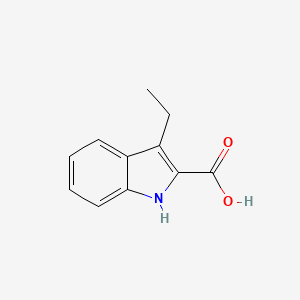
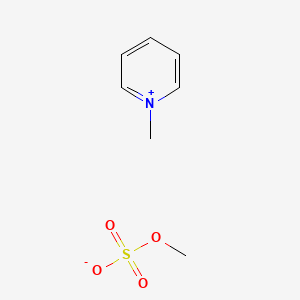
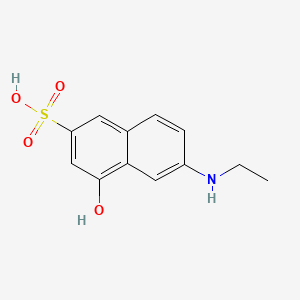
![2-[4-(Chloromethyl)piperidino]-6-methylpyrazine](/img/structure/B1611878.png)
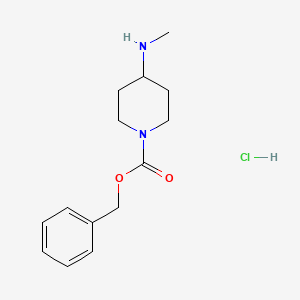
![2-(Cyclopropylmethylsulfonyl)benzo[D]thiazole](/img/structure/B1611880.png)
